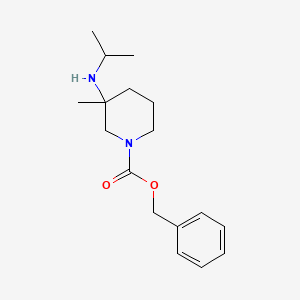
Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an isopropylamino group, and a methylpiperidine ring. Its chemical formula is C16H24N2O2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate typically involves the reaction of benzyl chloroformate with 3-(isopropylamino)-3-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halides, alkoxides.
Applications De Recherche Scientifique
Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to certain neurotransmitters.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by mimicking the structure of their natural substrates, thereby blocking their catalytic function.
Comparaison Avec Des Composés Similaires
Isopropylbenzylamine: Shares structural similarities but lacks the piperidine ring.
Bisoprolol: A beta-blocker with a similar isopropylamino group but different overall structure.
Benzylpenicillin: Contains a benzyl group but has a different functional group arrangement.
Uniqueness: Benzyl 3-(isopropylamino)-3-methylpiperidine-1-carboxylate is unique due to its combination of a benzyl group, an isopropylamino group, and a methylpiperidine ring. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C17H26N2O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
benzyl 3-methyl-3-(propan-2-ylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)18-17(3)10-7-11-19(13-17)16(20)21-12-15-8-5-4-6-9-15/h4-6,8-9,14,18H,7,10-13H2,1-3H3 |
Clé InChI |
NVVSPFNLAKPLNQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















